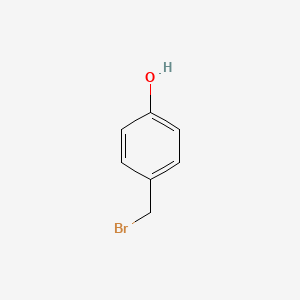

4-(Bromomethyl)phenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNQNPYGAQGARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204506 | |

| Record name | Bromocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-73-4 | |

| Record name | Bromocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromomethyl Phenol

Regioselective Bromination Approaches to Phenolic Compounds

Regioselectivity is a critical challenge in the synthesis of substituted phenols. The directing effect of the hydroxyl group strongly activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions. However, the synthesis of 4-(bromomethyl)phenol requires selective bromination at the benzylic position of a precursor, a fundamentally different transformation.

The most direct route to this compound involves the benzylic bromination of 4-methylphenol (p-cresol). This reaction proceeds via a free-radical mechanism, which allows for the selective bromination of the methyl group over the activated aromatic ring.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radical, minimizing side reactions. chemistrysteps.com The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. nih.gov The stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring, favors substitution at this position over the methyl C-H bonds. chemistrysteps.com

Optimization of this reaction is crucial to prevent undesirable outcomes. Key parameters include:

Solvent: Non-polar solvents, such as carbon tetrachloride (CCl₄), are traditionally used to facilitate the radical pathway and minimize ionic side reactions. ecust.edu.cn More environmentally benign solvents like acetonitrile (B52724) have also been employed successfully. organic-chemistry.org

Initiator: The choice and concentration of the initiator must be carefully controlled to maintain a steady rate of radical formation.

Control of Over-bromination: A significant challenge is the formation of the dibrominated byproduct, 4-(dibromomethyl)phenol. One strategy to mitigate this involves a two-step procedure where the starting material is first reacted with an excess of NBS to produce a mixture of bromides, which is then selectively debrominated to the desired monobromo product using a system like diethyl phosphite (B83602) and a non-nucleophilic base. ecust.edu.cn

The table below summarizes typical conditions for benzylic bromination.

| Precursor | Reagents | Initiator | Solvent | Conditions | Product | Yield |

| 4-Methylphenol | N-Bromosuccinimide (NBS) | Benzoyl Peroxide ((BzO)₂) | Carbon Tetrachloride (CCl₄) | Reflux | This compound derivative | - |

| Generic Methylarenes | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | Monobromomethylarene | 75% |

| Toluene | N-Bromosuccinimide (NBS) | Light (hν) or Heat | Carbon Tetrachloride (CCl₄) | Radical conditions | Benzyl (B1604629) bromide | 67% |

Data compiled from multiple sources detailing benzylic bromination reactions. nih.govecust.edu.cn

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), which then deprotonates the nearest (ortho) position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile to install a substituent with high regioselectivity. wikipedia.org

For phenolic compounds, the hydroxyl group itself is too acidic and would quench the organolithium reagent. Therefore, it must first be converted into a suitable DMG, such as an O-carbamate group (-OCONEt₂). nih.gov This group is one of the most effective DMGs for directing lithiation to the ortho position. nih.gov After ortho-lithiation, the introduction of a bromine source like 1,2-dibromoethane (B42909) or Br₂ would yield the ortho-brominated phenol (B47542) derivative.

It is critical to note that DoM is a strategy for ring functionalization . It facilitates the synthesis of compounds like 2-bromo-4-methylphenol (B149215) from 4-methylphenol (after protection). It is not a method for the benzylic bromination required to produce this compound. This highlights the importance of choosing the correct synthetic strategy based on the desired position of functionalization.

Achieving selectivity in the bromination of molecules like 4-methylphenol, which possess multiple reactive sites, is a central theme in synthetic chemistry. The outcome of the reaction is dictated by the choice of reagents and conditions, which determines whether an electrophilic aromatic substitution or a radical substitution pathway is favored.

Electrophilic Aromatic Bromination (Ring Bromination): This pathway is favored under ionic conditions. Using molecular bromine (Br₂), often with a Lewis acid catalyst, leads to the bromination of the aromatic ring. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, the reaction on 4-methylphenol would yield 2-bromo-4-methylphenol. Modern methods for regioselective phenol bromination often use an in-situ generated brominating agent, such as from KBr and an oxidant, to achieve high para-selectivity on un-substituted phenols, or ortho-selectivity if the para-position is blocked. mdpi.comnih.gov

Radical Bromination (Benzylic Bromination): As discussed in section 2.1.1, this pathway is favored under radical conditions (NBS, initiator, non-polar solvent). This method is highly chemoselective for the benzylic position, leaving the aromatic ring and the phenolic hydroxyl group intact. chemistrysteps.com

Recent advancements in photoredox catalysis offer milder and highly selective alternatives. Visible-light-induced catalysis can generate bromine in situ from a bromide source, enabling the efficient bromination of phenols under operationally simple conditions, often with high regioselectivity. beilstein-journals.orgnih.gov These methods provide an environmentally friendly approach by avoiding toxic reagents and harsh conditions. beilstein-journals.orgnih.gov

Precursor Synthesis and Functional Group Interconversion Pathways

While direct bromination of 4-methylphenol is common, alternative routes involving the synthesis and modification of different precursors offer strategic advantages, particularly for avoiding specific side reactions or for accessing the target compound from more readily available starting materials.

The primary and most straightforward synthesis of this compound starts from 4-methylphenol (p-cresol). The key transformation is the selective radical bromination of the benzylic methyl group.

A typical laboratory procedure involves refluxing a solution of 4-methylphenol in a non-polar solvent like carbon tetrachloride with N-bromosuccinimide and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. nih.gov The reaction progress is monitored to ensure complete consumption of the starting material while minimizing the formation of the dibrominated product. Upon completion, the succinimide (B58015) byproduct is filtered off, and the product is purified, typically by recrystallization or column chromatography.

| Starting Material | Reagents | Conditions | Reference |

| 3-Bromo-4-methylphenol (protected) | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Reflux in CCl₄ | nih.gov |

| Methylbenzenes | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Reflux in CCl₄, followed by selective debromination with diethyl phosphite/i-Pr₂NEt | ecust.edu.cn |

An important alternative synthetic pathway begins with a different para-substituted phenol, 4-hydroxybenzaldehyde (B117250). This route relies on a sequence of functional group interconversions.

The synthesis proceeds in two main steps:

Reduction of the Aldehyde: The aldehyde group of 4-hydroxybenzaldehyde is selectively reduced to a primary alcohol, yielding 4-(hydroxymethyl)phenol. A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695). chemicalbook.com

Conversion of Alcohol to Bromide: The resulting benzylic alcohol, 4-(hydroxymethyl)phenol, is then converted to the target bromide. This substitution reaction can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a classic choice for this conversion. chemicalbook.comlookchem.com Other methods include using a solution of hydrogen bromide in acetic acid or gaseous hydrogen bromide. lookchem.com Care must be taken as these acidic conditions can be harsh. Milder, chemoselective methods have been developed, such as using 2,4,6-trichloro Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazine (TCT) and DMF followed by sodium bromide, which efficiently converts (hydroxymethyl)phenols to (bromomethyl)phenols. lookchem.com

This pathway avoids the challenges of controlling benzylic over-bromination associated with the radical pathway from 4-methylphenol.

| Step | Starting Material | Reagents | Typical Solvent | Outcome |

| 1. Reduction | 4-Hydroxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | 4-(Hydroxymethyl)phenol |

| 2. Bromination | 4-(Hydroxymethyl)phenol | Phosphorus tribromide (PBr₃) | Dichloromethane | This compound |

Data compiled from synthetic routes described in the literature. chemicalbook.comlookchem.com

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

The development of efficient and environmentally conscious synthetic routes is a central theme in modern chemistry. For the synthesis of this compound, this involves the use of catalytic systems that enhance reaction rates and selectivity, as well as the adoption of protocols that minimize waste and energy consumption. nih.gov

Application of Lewis Acid and Radical Initiator Catalysis

The bromination of the benzylic position of p-cresol (B1678582) and its derivatives is a key step in synthesizing this compound. This transformation is often facilitated by catalysts, including Lewis acids and radical initiators, to improve efficiency and control selectivity. libretexts.orggla.ac.uk

Lewis Acid Catalysis:

Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃), can catalyze the bromination of aromatic compounds. gla.ac.uk In the context of phenol derivatives, Lewis acids can activate the brominating agent, making it a more potent electrophile. For instance, titanium tetrachloride (TiCl₄) has been shown to direct bromination to the ortho position of a hydroxyl group, suggesting a complex formation that influences regioselectivity. gla.ac.uk While effective, traditional Lewis acid catalysis can sometimes lead to the formation of undesired byproducts and may require harsh reaction conditions. wku.edu Research has explored the use of milder and more selective Lewis acid catalysts. For example, a comparative study of various catalytic systems, including CuI, CuSO₄, CuI-zeolite, K10Ti, and clay-Cu(II), found that clay-Cu(II) was the most effective for certain related syntheses, offering good selectivity, cost-efficiency, and milder reaction conditions. lookchem.com

Radical Initiator Catalysis:

The Wohl-Ziegler reaction provides a classic method for the benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.org This approach is highly applicable to the synthesis of this compound from 4-methylphenol (p-cresol).

The reaction is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, at elevated temperatures or under UV irradiation. libretexts.orgcommonorganicchemistry.comgoogle.com This generates radicals that abstract a hydrogen atom from the methyl group of p-cresol, forming a resonance-stabilized benzyl radical. libretexts.org This benzylic radical then reacts with a bromine source, typically NBS, to yield the desired this compound and a succinimidyl radical, which continues the chain reaction. chadsprep.com The use of NBS is advantageous as it maintains a low concentration of molecular bromine throughout the reaction, which helps to minimize side reactions such as electrophilic aromatic substitution on the phenol ring. chadsprep.com

| Catalyst System | Reagents | Conditions | Key Features |

| Lewis Acid | TiCl₄ | Varies | Directs bromination ortho to the hydroxyl group. gla.ac.uk |

| Lewis Acid | Clay-Cu(II) | Milder conditions | Good selectivity and cost-efficiency. lookchem.com |

| Radical Initiator | N-Bromosuccinimide (NBS), AIBN/Benzoyl Peroxide | Reflux in CCl₄ | Selective benzylic bromination, minimizes aromatic bromination. wikipedia.orgcommonorganicchemistry.com |

Solvent-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that reduce or eliminate the use of hazardous solvents. nih.gov Solvents are a major contributor to chemical waste, and their replacement with more environmentally friendly alternatives or their complete omission is highly desirable. nih.gov

Solvent-Free Synthesis:

Mechanochemical methods, such as ball milling, offer a solvent-free approach to chemical synthesis. For instance, the reaction of morpholine (B109124) with certain activated alcohols, followed by treatment with a bromine source, can be achieved without a solvent, leading to reduced waste and potentially faster reaction rates. smolecule.com While not a direct synthesis of this compound, this illustrates the potential of solvent-free techniques in related transformations. Another approach involves thermal benzylic bromination, which can be carried out in the absence of actinic radiation or a reaction initiator other than heat, thereby simplifying the process and avoiding the use of potentially harmful solvents. google.com

Environmentally Benign Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of safer alternatives to traditional volatile organic compounds. nih.gov Water is an ideal green solvent due to its non-toxic and non-flammable nature. Research has shown that the bromination of phenols can be conducted in aqueous solutions. cdnsciencepub.com Furthermore, protocols utilizing a biphasic medium, consisting of an aqueous phase and an organic phase, have been developed for photochemical brominations. google.com Supercritical fluids, such as supercritical carbon dioxide (SC CO₂), also represent a greener alternative to conventional organic solvents. nih.gov

| Protocol | Key Features | Environmental Benefit |

| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions. smolecule.com | Eliminates solvent waste. smolecule.com |

| Thermal Bromination | No solvent or initiator other than heat required. google.com | Reduces chemical input and potential hazards. google.com |

| Aqueous Bromination | Utilizes water as the solvent. cdnsciencepub.com | Non-toxic and environmentally safe solvent. cdnsciencepub.com |

| Biphasic Systems | Employs an aqueous and an organic phase. google.com | Can facilitate separation and reduce overall solvent use. |

| **Supercritical Fluids (e.g., SC CO₂) ** | Use of non-toxic and non-flammable solvents. nih.gov | Environmentally benign alternative to traditional organic solvents. nih.gov |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining this compound of high purity is crucial for its use in research and as a synthetic intermediate. The crude product from synthesis often contains unreacted starting materials, byproducts, and isomers that must be removed.

Chromatographic Separation Methods (e.g., Column, HPLC)

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography:

Column chromatography using silica (B1680970) gel is a standard method for the purification of this compound. A suitable eluent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to separate the desired product from impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is commonly used for phenolic compounds. nih.gov The use of specialized columns, such as those with a biphenyl (B1667301) stationary phase, can offer improved separation of phenolic isomers. nih.gov Derivatization of the phenol with a fluorescent tag, such as 4-bromomethyl-7-methoxycoumarin (B43491), can enhance detection sensitivity in HPLC analysis. researchgate.net

| Method | Stationary Phase | Mobile Phase (Typical) | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative purification of crude product. |

| HPLC (Reversed-Phase) | C18 or Biphenyl | Water/Acetonitrile or Methanol | High-purity separation and analysis. nih.gov |

Crystallization and Recrystallization Strategies

Crystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, various solvents and solvent mixtures can be employed. A patent describes a recrystallization process using a solvent selected from ethyl acetate, dichloromethane, toluene, THF, methanol, ethanol, isopropanol, acetone, hexamethylene, n-hexane, heptane, acetonitrile, dioxane, or petroleum ether. google.com The selection depends on the specific impurities present. For instance, a mixture of ethanol or light petroleum ether can be effective. rsc.org The purity of the final product is often assessed by its melting point.

| Solvent/Solvent System | Key Considerations |

| Ethyl Acetate | Good general-purpose solvent for recrystallization. google.com |

| Dichloromethane/Hexane | A polar/non-polar mixture that can be effective for a range of impurities. google.com |

| Ethanol/Water | A common system where water is added as an anti-solvent to induce crystallization. |

| Petroleum Ether | A non-polar solvent useful for removing non-polar impurities. google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Phenol

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group is highly susceptible to nucleophilic attack, primarily due to the stability of the resulting benzylic carbocation intermediate and the good leaving group ability of the bromide ion. These reactions are fundamental to the synthetic utility of 4-(bromomethyl)phenol, enabling the introduction of a wide variety of functional groups. smolecule.com

Scope of Nucleophiles (e.g., Amines, Thiols, Carboxylates, Alkoxides)

A broad spectrum of nucleophiles can displace the benzylic bromide of this compound.

Amines: Primary and secondary amines react readily with this compound to form the corresponding secondary and tertiary amines, respectively. mnstate.edu For instance, the reaction with morpholine (B109124) yields 4-((4-hydroxyphenyl)methyl)morpholine. smolecule.com The mechanism typically involves a direct SN2 displacement, although with hindered amines or under conditions that favor carbocation formation, an SN1 pathway may compete. mnstate.edu To avoid polyalkylation, an excess of the amine is often used. mnstate.edu

Thiols: Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles and react efficiently with this compound to produce benzyl (B1604629) thioethers. msu.edu

Carboxylates: Carboxylate salts can be used to form benzyl esters. This reaction provides a route to molecules with potential applications in materials science and as protecting groups in organic synthesis.

Alkoxides: Alkoxides, the conjugate bases of alcohols, react to form benzyl ethers. msu.edu The Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide, is a classic example of this type of transformation. masterorganicchemistry.com The phenoxide ion of another phenol (B47542) molecule can also act as a nucleophile. libguides.com

The following table summarizes the products of nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Morpholine | 4-((4-hydroxyphenyl)methyl)morpholine |

| Thiol | Ethanethiol | 2-((4-hydroxyphenyl)methyl)thio)ethane |

| Carboxylate | Sodium Acetate | 4-hydroxybenzyl acetate |

| Alkoxide | Sodium Methoxide (B1231860) | 1-(methoxymethyl)-4-hydroxybenzene |

Mechanistic Studies (SN1 vs. SN2 Pathways) and Steric/Electronic Effects

The mechanism of nucleophilic substitution at the benzylic position of this compound can proceed through either an SN1 or SN2 pathway, or a combination of both. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. masterorganicchemistry.comlibretexts.orglibretexts.org

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable benzylic carbocation. masterorganicchemistry.com This intermediate is stabilized by resonance, with the positive charge delocalized into the aromatic ring. The presence of the electron-donating hydroxyl group at the para position further stabilizes this carbocation. The carbocation is then rapidly attacked by the nucleophile. masterorganicchemistry.com Polar protic solvents, weak nucleophiles, and tertiary substrates favor the SN1 mechanism. libretexts.orglibretexts.org

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside as the bromide leaving group departs. lumenlearning.com This pathway is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates like primary alkyl halides. libretexts.orglibretexts.orglumenlearning.com For this compound, which is a primary benzylic halide, the SN2 pathway is often competitive. smolecule.com

Steric and Electronic Effects:

Steric Hindrance: Increased steric bulk around the reaction center hinders the backside attack required for an SN2 reaction, thus favoring the SN1 pathway. masterorganicchemistry.com

Electronic Effects: The electron-donating hydroxyl group (-OH) on the phenyl ring plays a crucial role. It activates the ring towards electrophilic substitution and stabilizes the benzylic carbocation intermediate in an SN1 reaction through resonance. patsnap.com Conversely, electron-withdrawing groups on the ring would destabilize the carbocation and favor an SN2 mechanism.

Kinetic and Thermodynamic Analysis of Substitution Reactions

The study of reaction kinetics provides insight into the reaction mechanism. For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). masterorganicchemistry.com In contrast, the rate of an SN1 reaction is typically dependent only on the concentration of the substrate (first-order kinetics), as the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.com

Thermodynamically, the formation of more stable products drives the reaction forward. The relative stability of the products versus the reactants, as indicated by the change in Gibbs free energy (ΔG), determines the position of the equilibrium. In many nucleophilic substitution reactions of this compound, the formation of a new, stable carbon-nucleophile bond at the expense of the carbon-bromine bond is thermodynamically favorable. Studies on similar systems have explored the kinetic versus thermodynamic control of product formation, where the initially formed kinetic product may rearrange to a more stable thermodynamic product over time. acs.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. libguides.compatsnap.com This allows for a variety of reactions at the oxygen atom.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. semanticscholar.org This is typically achieved by first treating the phenol with a base to generate the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. msu.eduresearchgate.net This reaction is a variation of the Williamson ether synthesis. masterorganicchemistry.com Care must be taken to choose conditions that favor O-alkylation over competing reactions at the benzylic position.

O-Acylation: The phenolic hydroxyl group readily reacts with acylating agents like acid chlorides or anhydrides to form esters. libguides.comlibretexts.org This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This transformation is useful for protecting the hydroxyl group or for synthesizing compounds with specific biological or material properties.

Phenolic Oxidation Reactions and Mechanism

Phenols are susceptible to oxidation, and this compound is no exception. libguides.compatsnap.com The oxidation of phenols can lead to the formation of quinones. patsnap.comyoutube.com The mechanism of phenol oxidation often involves the initial formation of a phenoxy radical. patsnap.comnih.gov This radical can then undergo further reactions, including coupling or further oxidation, to yield the final products. nih.gov The presence of the bromomethyl group may influence the course of the oxidation and the stability of the resulting products. The oxidation can be initiated by various oxidizing agents, including chemical reagents like potassium permanganate (B83412) or hydrogen peroxide, as well as through photochemical processes involving singlet oxygen. patsnap.comresearchgate.net The specific products formed will depend on the oxidant and the reaction conditions.

Derivatization for Spectroscopic Probes and Ligands

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety, makes it a valuable precursor for the synthesis of specialized chemical tools such as spectroscopic probes and ligands. The reactive benzylic bromide is particularly susceptible to nucleophilic substitution, allowing for the straightforward attachment of this hydroquinone (B1673460) motif to a wide array of molecules.

A notable application is in the field of analytical chemistry, where it serves as a derivatizing agent to enhance the detection of other molecules. For instance, researchers have designed and synthesized fluorescent labels based on this structure. One such example is 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br), a coumarin-based fluorescent derivatization reagent developed for the highly sensitive analysis of carboxylic acids in high-performance liquid chromatography (HPLC). researchgate.net In this application, the carboxylic acid is deprotonated to form a carboxylate anion, which then displaces the bromide from the bromomethyl group of MPAC-Br, forming a highly fluorescent ester. researchgate.net This covalent labeling allows for the detection of minute quantities of fatty acids, with detection limits reported as low as 15 femtomoles. researchgate.net Similarly, related structures like 4-bromomethyl-7-methoxycoumarin (B43491) are used for derivatizing molecules like 5-fluorouracil (B62378) for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

In medicinal chemistry and pharmacology, this compound is a key building block for constructing complex ligands designed to interact with biological targets. Its structure can serve as a versatile scaffold for linking different pharmacophores. A clear example is the synthesis of bivalent tethered ligands targeting metabotropic glutamate (B1630785) (mGlu) receptors. nih.gov In one synthetic route, the phenol group of a this compound derivative was alkylated, and the resulting compound was used in a subsequent Suzuki coupling reaction to build a larger molecular structure. nih.gov The initial bromomethyl group provides a crucial reactive handle to connect different parts of the final ligand, demonstrating its utility in creating molecules with specific pharmacological profiles. nih.govlookchem.com

| Derivative Type | Example Compound | Application | Detection Method | Reference |

| Fluorescent Probe | 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) | Derivatization of carboxylic acids | High-Performance Liquid Chromatography (HPLC) with fluorescence detection | researchgate.net |

| Pharmacological Ligand | mGlu₂ Positive Allosteric Modulator (PAM) Tether | Targeting mGlu₂/₄ heterodimeric receptors | Pharmacological assays | nih.gov |

Electrophilic Aromatic Substitution on the Phenolic Ring

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the hydroxyl (-OH) and bromomethyl (-CH₂Br) substituents. The directing power of a substituent is determined by its ability to stabilize the intermediate carbocation (the arenium ion) formed during the reaction. libretexts.org

The hydroxyl group is a powerful activating group and a strong ortho-, para-director. pressbooks.pubgoogle.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the benzene (B151609) ring through resonance. pressbooks.publumenlearning.com This donation of electron density significantly stabilizes the positive charge of the arenium ion, particularly when the electrophile attacks the ortho and para positions relative to the -OH group. libretexts.orgpressbooks.pub

The bromomethyl group (-CH₂Br) is classified as a weakly deactivating group, yet it functions as an ortho-, para-director. Its deactivating nature stems from the inductive effect of the electronegative bromine atom, which withdraws electron density from the ring. libretexts.org However, the methylene (B1212753) spacer prevents direct resonance withdrawal from the ring. Like other alkyl groups, it directs incoming electrophiles to the ortho and para positions.

In this compound, these two effects work in concert. The hydroxyl group is the dominant directing influence due to its potent resonance effect. google.com Since the para position relative to the hydroxyl group is already occupied by the bromomethyl group, electrophilic attack is overwhelmingly directed to the ortho positions (C3 and C5).

Directing Effects on this compound:

-OH group (at C1): Strong activating, ortho-, para-director.

-CH₂Br group (at C4): Weak deactivating, ortho-, para-director.

Predicted outcome: Substitution occurs primarily at the positions ortho to the hydroxyl group (C3 and C5), as this position benefits from the powerful stabilizing resonance effect of the -OH group.

Role of the Bromomethyl Group in Ring Activation/Deactivation

Substituents on a benzene ring influence its reactivity towards electrophiles by either donating or withdrawing electron density, a phenomenon known as activation or deactivation, respectively. lumenlearning.comquora.com Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. masterorganicchemistry.comlibretexts.org

The hydroxyl group in this compound is a strong activating group. lumenlearning.comlibretexts.org The lone pairs on the oxygen atom are delocalized into the aromatic π-system via resonance, increasing the electron density of the ring. google.com This enrichment makes the ring more nucleophilic and thus more reactive toward electrophiles. google.com Phenol itself undergoes nitration about a thousand times faster than benzene, illustrating the potent activating nature of the -OH group. lumenlearning.comlibretexts.org

In the this compound molecule, the strong, resonance-based activating effect (+R effect) of the hydroxyl group far outweighs the weak, inductive deactivating effect (-I effect) of the bromomethyl group. Therefore, the phenolic ring of this compound is considered activated towards electrophilic aromatic substitution, reacting more readily than benzene itself.

| Substituent | Electronic Effect | Influence on Ring | Classification |

| -OH | Strong Resonance Donor (+R), Weak Inductive Acceptor (-I) | Increases electron density | Strong Activator |

| -CH₂Br | Weak Inductive Acceptor (-I) | Decreases electron density | Weak Deactivator |

| Overall Molecule | Dominated by -OH group's +R effect | Activated | Activated |

Coupling Reactions and Metal-Catalyzed Transformations

Suzuki, Sonogashira, Heck, and Other Cross-Coupling Methodologies

This compound is a substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. mdpi.com While these reactions, particularly the Suzuki, Sonogashira, and Heck reactions, most commonly involve aryl or vinyl halides, the benzylic C-Br bond in this compound can also participate in certain coupling processes. Alternatively, the phenolic -OH group can be converted into a triflate (-OTf), another excellent leaving group for cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. researchgate.netfujifilm.com While less common than with aryl bromides, benzylic bromides can undergo Suzuki coupling. The reaction is valued for its tolerance of a wide range of functional groups. mdpi.com In complex syntheses, this compound derivatives can be incorporated into larger molecules that subsequently undergo Suzuki coupling at a different site, as demonstrated in the synthesis of mGlu receptor ligands. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, making it suitable for the synthesis of complex molecules and natural products. wikipedia.orgmdpi.com The coupling of this compound would yield 4-(alkynyl-methyl)phenols.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. nrochemistry.commasterorganicchemistry.com The reaction is stereospecific and forms a new C-C bond at the less substituted end of the alkene double bond. nrochemistry.com

The reactivity of the C-Br bond in this compound allows it to serve as an electrophilic partner in these and other cross-coupling reactions, providing a route to a diverse range of substituted phenolic compounds.

Palladium-Catalyzed Transformations and Ligand Design

The versatility of this compound extends to a broad range of palladium-catalyzed transformations beyond the canonical cross-coupling reactions. The presence of two distinct functional groups—a phenolic hydroxyl and a reactive benzylic bromide—makes it an excellent scaffold for ligand design in catalysis and medicinal chemistry. nih.gov

Palladium catalysts are central to modern organic synthesis, and the design of ligands that coordinate to the palladium center is crucial for controlling the catalyst's activity, selectivity, and stability. nih.gov this compound can be used to synthesize such ligands. For example, the phenolic oxygen can act as one coordination site, while the bromomethyl group can be used to introduce another donor atom (e.g., phosphorus, nitrogen, or sulfur) through nucleophilic substitution. This creates a bidentate or pincer-type ligand capable of chelating to a metal center like palladium.

C-C, C-N, C-O Bond Formation Strategies

The synthetic utility of this compound is largely defined by the high reactivity of its bromomethyl group. This functionality serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the formation of a variety of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These transformations are fundamental in the synthesis of more complex molecules, including polymers, resins, and precursors for bioactive compounds. lookchem.com

C-O Bond Formation The phenolic hydroxyl group and the benzylic bromide give this compound dual reactivity, but the C-Br bond is particularly susceptible to nucleophilic attack by oxygen-containing nucleophiles. A common strategy for C-O bond formation is the Williamson ether synthesis. For instance, reaction with alkoxides, such as sodium methoxide in methanol (B129727), readily displaces the bromide to yield the corresponding ether, 4-(methoxymethyl)phenol, often in high yield. Similarly, phenoxides can be used as nucleophiles. The reaction between a phenol and a bromomethylated compound, typically under basic conditions with a catalyst like potassium carbonate in a polar aprotic solvent, facilitates the formation of a diaryl ether linkage. sci-hub.se

C-N Bond Formation The formation of C-N bonds using this compound typically proceeds via nucleophilic substitution with nitrogen-based nucleophiles. Primary and secondary amines react readily with this compound to afford the corresponding 4-(aminomethyl)phenol derivatives. These reactions are often carried out in a polar solvent like ethanol (B145695). Another important method for C-N bond formation is the reaction with sodium azide (B81097) in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce 4-(azidomethyl)phenol, a versatile intermediate for click chemistry and the synthesis of amines via reduction. For aryl amines, more advanced methods such as the Buchwald-Hartwig cross-coupling reaction, which involves a palladium catalyst, can be employed to form C-N bonds between an aryl halide and an amine, a reaction type applicable to derivatives of this compound. nih.govtcichemicals.com

C-C Bond Formation Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds using aryl or benzyl halides. The Suzuki coupling, for example, can be used to react this compound with a boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base, resulting in the formation of a new C-C bond at the benzylic position. Another significant method is the Heck reaction, which couples the benzyl bromide with an alkene using a palladium catalyst, such as palladium(II) acetate, to form a new substituted alkene. These reactions significantly expand the synthetic potential of this compound, allowing for the creation of complex carbon skeletons.

The following table summarizes key bond formation strategies involving this compound.

| Bond Type | Reaction Name | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

| C-O | Nucleophilic Substitution | Alkoxides (e.g., NaOMe) | Methanol, reflux | 4-(Alkoxymethyl)phenol | ~90% | |

| C-N | Nucleophilic Substitution | Amines | Ethanol, 60°C | 4-(Aminomethyl)phenol derivatives | 75-85% | |

| C-N | Nucleophilic Substitution | Sodium Azide (NaN₃) | DMSO, 80°C | 4-(Azidomethyl)phenol | ~82% | |

| C-C | Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Arylmethyl)phenol | ~78% | |

| C-C | Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 4-Styrylmethylphenol derivative | ~65% |

Radical Reactions and Photochemical Transformations of this compound

Beyond its utility in ionic reactions, this compound can also participate in radical and photochemical processes. These pathways offer alternative reactivity patterns, enabling different types of molecular transformations.

Generation and Reactivity of Benzylic Radicals

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, particularly under radical or photochemical conditions, to generate a 4-hydroxybenzyl radical. libretexts.org The position adjacent to an aromatic ring is known as the benzylic position and is particularly reactive because any radical intermediate formed at this site is stabilized by resonance with the benzene ring. libretexts.org This stabilization lowers the activation energy for its formation. libretexts.org

The generation of this benzylic radical is a key step in certain synthesis methods. For example, the radical bromination of 4-methylphenol (p-cresol) with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) proceeds through a 4-hydroxybenzyl radical intermediate. In this chain reaction, a radical initiator abstracts a hydrogen atom from the methyl group of p-cresol (B1678582) to form the resonance-stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and form this compound.

Once formed from this compound, the 4-hydroxybenzyl radical is a reactive intermediate that can participate in various subsequent reactions. It can abstract an atom from another molecule, add to a double bond, or couple with another radical species. The specific outcome depends on the reaction conditions and the other species present in the system. This reactivity is central to its role in polymerization processes and other radical-mediated synthetic transformations. libretexts.org

Photochemical Pathways and Rearrangement Studies

The absorption of ultraviolet light can induce photochemical transformations in this compound and its derivatives. The most direct photochemical pathway is the homolytic cleavage of the C-Br bond, yielding the 4-hydroxybenzyl radical and a bromine radical, as discussed in the previous section. libretexts.org However, other more complex photochemical rearrangements can also occur, particularly in derivatives of this compound.

One well-known photochemical reaction of aryl compounds is the Photo-Fries rearrangement. sci-hub.seresearchgate.net This reaction typically involves an aryl ester, which upon photochemical excitation, rearranges to form ortho- and para-hydroxyketones. While this compound itself would not undergo this specific rearrangement, its ester derivatives could plausibly follow this pathway. The reaction can proceed via an intramolecular radical process within a solvent cage. sci-hub.se

Studies on structurally related compounds provide insight into potential photochemical pathways. For example, the irradiation of (coumarin-4-yl)methyl phenyl ethers in polar solvents leads to a novel photorearrangement, yielding o- and p-hydroxybenzyl substituted coumarins as the main products. sci-hub.se This reaction is believed to proceed predominantly through an ionic pathway rather than a radical mechanism. sci-hub.se This contrasts with the classic Photo-Fries rearrangement and highlights the diverse photochemical possibilities depending on the specific molecular structure and solvent environment. sci-hub.se Such rearrangements are of synthetic interest as they can provide routes to hydroxylated biaryl-type structures. sci-hub.seresearchgate.net

| Reaction Type | Reactant Type | Conditions | Intermediate(s) | Product Type | Reference |

| Homolytic Cleavage | Benzyl Bromide | UV Irradiation | Benzylic Radical, Bromine Radical | Radical reaction products | libretexts.org |

| Photo-Fries Rearrangement | Aryl Ester Derivative | UV Irradiation | Radical Pair in Solvent Cage | o- and p-Hydroxyketones | sci-hub.seresearchgate.net |

| Ionic Photorearrangement | Benzyl Phenyl Ether Derivative | UV Irradiation, Polar Solvent | Ionic Intermediates | Hydroxylated Benzyl-Aryl compounds | sci-hub.se |

Spectroscopic Characterization and Structural Elucidation Methodologies for 4 Bromomethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of 4-(bromomethyl)phenol and its derivatives. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons of the bromomethyl group (-CH₂Br) typically appear as a singlet around 4.45 ppm. The aromatic protons show a multiplet in the region of 6.7–7.3 ppm, consistent with a para-substituted benzene (B151609) ring. The chemical shift of the phenolic hydroxyl (-OH) proton can vary over a wide range (typically 4-7 ppm for phenols) and often appears as a broad singlet due to chemical exchange. libretexts.orgresearchgate.net

In the ¹³C NMR spectrum, the carbon of the bromomethyl group gives a signal at approximately 30.1 ppm. The aromatic carbons resonate in the range of 115–155 ppm. The carbon atom attached to the hydroxyl group is typically shifted downfield to around 155 ppm due to the deshielding effect of the oxygen atom. libretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Br | ~4.45 | ~30.1 |

| Aromatic CH | ~6.7-7.3 | ~115-130 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-CH₂Br | - | ~135-140 |

| -OH | Variable (e.g., 4-7) | - |

Data compiled from representative literature values. libretexts.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of this compound and its derivatives, especially for more complex structures.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, this would show a cross-peak connecting the -CH₂Br protons to the -CH₂Br carbon, and each aromatic proton to its corresponding aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the -CH₂Br group would show a correlation to the aromatic carbon they are attached to (C4), as well as the adjacent aromatic carbons (C3 and C5). The phenolic proton, if observable, might show correlations to the C4 and adjacent carbons.

Deuterium (B1214612) Exchange Studies of the Phenolic Proton

The signal for the acidic phenolic proton in ¹H NMR can be broad and its position can be concentration and solvent dependent. mdpi.com To definitively identify this peak, a deuterium exchange study can be performed. libretexts.org This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. libretexts.orglibretexts.org The labile phenolic proton will exchange with deuterium, and since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH peak will disappear or significantly decrease in intensity. libretexts.org This simple experiment confirms the assignment of the phenolic proton resonance.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the key functional groups present in this compound.

Characteristic Vibrational Modes of -CH₂Br and -OH Groups

The IR and Raman spectra of this compound are dominated by vibrations associated with the bromomethyl and hydroxyl groups, as well as the phenyl ring.

-OH Group : The hydroxyl group gives rise to a characteristic broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. A sharp "free" hydroxyl stretch may be observed around 3600 cm⁻¹ in dilute solutions in non-polar solvents. researchgate.net The O-H bending vibration usually appears around 1400-1300 cm⁻¹.

-CH₂Br Group : The C-Br stretching vibration is found in the lower frequency region of the IR and Raman spectra, typically around 560-650 cm⁻¹. The CH₂ scissoring and wagging modes of the bromomethyl group are also observable.

Aromatic Ring : The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and can help confirm the substitution pattern.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -OH | O-H stretch (H-bonded) | 3200-3600 (broad) | IR |

| -OH | O-H stretch (free) | ~3600 (sharp) | IR |

| Aromatic C-H | C-H stretch | >3000 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450-1600 | IR, Raman |

| -CH₂Br | C-Br stretch | 560-650 | IR, Raman |

Data compiled from representative literature values. researchgate.net

Hydrogen Bonding Interactions and Intermolecular Associations

Hydrogen bonding significantly influences the vibrational spectra of this compound. The broadness and downfield shift of the O-H stretching band in the IR spectrum are direct consequences of intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. mdpi.com The strength of the hydrogen bond can affect the position of this band; stronger hydrogen bonds lead to a greater shift to lower wavenumbers. mdpi.com In Raman spectroscopy, the formation of hydrogen bonds can also lead to changes in the frequency and intensity of vibrational modes. mdpi.com The study of these spectral changes at different concentrations or temperatures can provide valuable information about the nature and extent of intermolecular associations in the solid state and in solution.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a compound. For this compound, with a molecular formula of C₇H₇BrO, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The technique's precision allows for mass measurements with errors of less than 5 parts per million (ppm), providing strong evidence for a proposed molecular formula. mdpi.com This level of accuracy is essential for confirming the identity of newly synthesized derivatives or for identifying the compound in complex mixtures. researchgate.netuvic.ca The theoretical exact mass of the two major isotopologues of this compound can be calculated and compared against experimental HRMS data for definitive identification.

Table 1: Theoretical Exact Mass Data for this compound Isotopologues

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| C₇H₇⁷⁹BrO | Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16 | 185.97041 |

| C₇H₇⁸¹BrO | Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16 | 187.96836 |

Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information based on the fragmentation of the molecular ion. The mass spectrum of this compound is characterized by several key fragmentation pathways that reflect its chemical structure. libretexts.org Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring. libretexts.orgdocbrown.info

The molecular ion, [C₇H₇BrO]•+, appears as a characteristic doublet at m/z 186 and 188, with nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation processes include:

Loss of Bromine: The most significant fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br). This results in the formation of a highly stable 4-hydroxybenzyl cation at m/z 107. This ion is often the base peak or a very prominent peak in the spectrum. The stability is attributed to the resonance delocalization of the positive charge throughout the aromatic ring and onto the hydroxyl group.

Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide (HBr) molecule can lead to an ion at m/z 105/107.

Loss of CH₂Br: Cleavage of the bond between the aromatic ring and the bromomethyl group can result in the formation of a phenoxy-type ion [C₆H₅O]⁺ at m/z 93. docbrown.info

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller ions, such as the loss of carbon monoxide (CO) from phenolic fragments, yielding ions like [C₅H₅]⁺ at m/z 65. docbrown.info

Studies on related N-bromobenzyl compounds confirm that the elimination of benzyl (B1604629) halides is a characteristic fragmentation pathway under EI-MS conditions. researchgate.netnih.gov

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Daltons) | Ion Formula | Description |

| 186/188 | [C₇H₇BrO]•+ | Molecular Ion (Isotope Doublet) |

| 107 | [C₇H₇O]⁺ | Loss of •Br (4-hydroxybenzyl cation) |

| 93 | [C₆H₅O]⁺ | Loss of •CH₂Br |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of OH from m/z 94) |

| 65 | [C₅H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the nature of its chromophores and the influence of substituents and the solvent environment.

The primary chromophore in this compound is the substituted benzene ring, which gives rise to characteristic π → π* electronic transitions. up.ac.za Unsubstituted benzene exhibits a primary absorption band (E2-band) around 204 nm and a weaker, symmetry-forbidden secondary band (B-band) with fine structure around 255 nm. spcmc.ac.inhnue.edu.vn

Substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. hnue.edu.vn

Hydroxyl (-OH) Group: As an electron-donating group and an auxochrome, the hydroxyl group significantly modifies the spectrum. spcmc.ac.in Its non-bonding electrons (n-electrons) interact with the π-system of the ring (n-π conjugation), which lowers the energy of the electronic transitions. This results in a bathochromic (red) shift and a hyperchromic (intensity increase) effect on both the primary and secondary bands. spcmc.ac.inhnue.edu.vn For example, the B-band of phenol (B47542) in a non-polar solvent appears around 270 nm. bgu.ac.il

Bromomethyl (-CH₂Br) Group: This group is primarily electron-withdrawing via the inductive effect (-I effect) of the electronegative bromine atom. Electron-withdrawing groups also tend to cause a bathochromic shift of the primary band, but have less effect on the secondary band unless the group itself is a chromophore. up.ac.zaspcmc.ac.in

In this compound, the para-substitution places the electron-donating -OH group and the inductively electron-withdrawing -CH₂Br group in opposition. The strong activating effect of the hydroxyl group is expected to dominate the spectral characteristics, leading to absorption maxima at longer wavelengths than those of benzene or toluene. The electronic transitions are primarily of the π → π* type, similar to those observed in other substituted phenols. researchgate.net

Table 3: Typical UV Absorption Maxima (λmax) for Benzene and Related Phenols

| Compound | Solvent | Primary Band (λmax, nm) | Secondary Band (λmax, nm) |

| Benzene | Hexane (B92381) | ~204 | ~255 |

| Phenol | Water | ~210 | ~270 bgu.ac.il |

| 4-Nitrophenol | Water | ~317 | - |

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands as a function of solvent polarity. mdpi.com This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. aip.org For phenolic compounds, solvatochromic effects are particularly pronounced due to the hydroxyl group's ability to participate in hydrogen bonding. aip.org

In the case of this compound, changing the solvent from non-polar (e.g., hexane) to polar, protic (e.g., water, ethanol) is expected to cause a spectral shift. Polar, hydrogen-bond-donating solvents can form strong hydrogen bonds with the lone pairs on the phenolic oxygen, stabilizing the ground state more than the excited state. This increased stabilization of the ground state widens the energy gap for the electronic transition, typically resulting in a hypsochromic (blue) shift of the absorption maximum. aip.org

Conversely, the deprotonated form, 4-(bromomethyl)phenolate, would be expected to exhibit strong negative solvatochromism. acs.org In these zwitterionic-like species, the ground state is highly polar. Polar solvents stabilize this ground state to a greater extent than the less polar excited state, leading to an increase in the transition energy (hypsochromic shift). As solvent polarity decreases, the absorption maximum undergoes a bathochromic shift. acs.org The study of these shifts in various solvents can provide insight into the nature of the electronic states and the specific solute-solvent interactions, such as hydrogen-bond donating and accepting abilities. acs.orgscience.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not widely reported, analysis of its derivatives and structurally similar compounds provides significant insight into its expected solid-state behavior.

For derivatives of this compound, the crystal packing is anticipated to be dominated by strong intermolecular hydrogen bonds involving the phenolic hydroxyl group. acs.org Studies on other para-substituted phenols have shown that these hydrogen bonds are critical structure-directing features, often leading to the formation of extended supramolecular assemblies like infinite chains or helical arrays. acs.orgmq.edu.au In some cases, these interactions can result in complex structures with multiple molecules in the asymmetric unit. acs.orgmq.edu.au

Table 4: Example Crystallographic Data for a Structurally Related Compound: 1-Bromomethyl-4-nitrobenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.58(2) |

| b (Å) | 4.094(4) |

| c (Å) | 11.62(1) |

| β (°) | 94.12(6) |

| Z (molecules/unit cell) | 4 |

| Data sourced from a study on small organic compounds. researchgate.net |

Crystal Packing and Intermolecular Interactions

In the solid state, the arrangement of molecules, or crystal packing, is governed by a variety of intermolecular forces. For this compound, the primary interactions expected to dictate its crystal structure would be hydrogen bonding and halogen bonding.

The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atom can also act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal lattice. For instance, molecules could be linked via O-H···O hydrogen bonds, a common motif in phenolic structures.

The bromine atom of the bromomethyl group (-CH₂Br) can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the phenol or the π-system of the aromatic ring. Additionally, weaker C-H···Br and C-H···π interactions would further stabilize the crystal packing.

In the absence of the specific crystal structure for this compound, we can look at related compounds. For example, in the crystal structure of higenamine (B191414) hydrobromide, which contains a 4-hydroxybenzyl group, an extensive hydrogen-bonding network is observed. rsc.org Similarly, studies on other brominated organic molecules reveal the significance of Br···Br, C-H···Br, and Br···π interactions in directing the packing arrangement. nih.gov

Bond Lengths, Bond Angles, and Torsional Parameters

The precise bond lengths, bond angles, and torsional parameters are determined from the geometric positions of the atoms in the crystal structure. While experimental data for this compound is unavailable, computational chemistry methods can provide theoretical predictions. stenutz.eu

Bond Lengths: The bond lengths within the benzene ring are expected to be in the range typical for aromatic systems, approximately 1.38-1.40 Å. The C-O bond of the phenol group would be around 1.36 Å, and the O-H bond approximately 0.96 Å. The C-C bond connecting the bromomethyl group to the ring would be a single bond, around 1.51 Å. The C-H bonds of the methylene (B1212753) group would be about 1.09 Å, and the C-Br bond length is anticipated to be around 1.94 Å.

Bond Angles: The internal bond angles of the sp²-hybridized carbons in the benzene ring would be close to 120°. The C-C-O bond angle would also be approximately 120°. The geometry around the sp³-hybridized carbon of the bromomethyl group would be tetrahedral, with bond angles (H-C-H, H-C-Br, C-C-H) around 109.5°. For example, in a related structure, the C-C-Br angle was found to be 109.88(17)°. rsc.org

Torsional Parameters: Torsional angles describe the rotation around single bonds. A key torsional parameter in this compound would be the angle describing the rotation of the bromomethyl group relative to the plane of the phenyl ring. This rotation would be influenced by steric hindrance and weak intermolecular interactions within the crystal lattice. The planarity between the phenyl ring and its substituents is a common feature in related structures, though some deviation is expected due to packing forces.

Computational Chemistry and Theoretical Studies on 4 Bromomethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 4-(bromomethyl)phenol. By solving approximations of the Schrödinger equation, these methods can determine the molecule's stable geometric and electronic configurations, which are key to predicting its chemical reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules with a favorable balance of accuracy and computational cost. google.com For organic molecules such as this compound, the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) or the more extensive 6-311++G(d,p) is commonly employed to obtain an optimized molecular structure. researchgate.netresearchgate.netinpressco.com This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-Br | 1.965 | |

| C-C (aromatic, avg.) | 1.395 | |

| C-O (phenolic) | 1.360 | |

| O-H | 0.965 | |

| C-C (benzyl) | 1.510 | |

| Bond Angles (°) | ||

| C-C-Br | 111.5 | |

| C-C-O | 119.5 | |

| C-O-H | 109.0 | |

| C-C-C (aromatic, avg.) | 120.0 |

Note: The values in this table are representative examples derived from typical DFT calculations on analogous structures and may not correspond to a specific published study on this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. imist.machemrxiv.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. alga.cz

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, due to the electron-donating nature of the -OH group. Conversely, the LUMO is anticipated to be centered on the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond. spcmc.ac.in This distribution makes the phenolic ring susceptible to electrophilic attack, while the benzylic carbon becomes the primary site for nucleophilic attack. FMO analysis helps to rationalize why this compound readily participates in nucleophilic substitution reactions at the bromomethyl site. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 7.75 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds. The exact values can vary with the level of theory and basis set used.

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP or EPS) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.delibretexts.org It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.netnih.gov These maps are color-coded, typically with red indicating regions of most negative electrostatic potential (high electron density) and blue indicating the most positive electrostatic potential (electron deficiency). nih.gov

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bond donation. imist.madergipark.org.tr The aromatic ring would also exhibit negative potential. In contrast, a region of positive potential (blue) would be found around the hydrogen of the hydroxyl group and, significantly, near the benzylic carbon and bromine atom. This positive region on the -CH₂Br group highlights its susceptibility to attack by nucleophiles, which is consistent with the known reactivity of benzyl (B1604629) halides. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the high-energy transition states that control the reaction rate.

Energy Profiles for Nucleophilic Substitution and Other Reactions

The bromomethyl group of this compound is highly susceptible to nucleophilic substitution (Sₙ2) reactions. Computational modeling can provide a detailed energy profile for these reactions. Using DFT, the geometries of the reactants, the transition state, and the products can be optimized, and their relative energies calculated.

For an Sₙ2 reaction, the energy profile typically shows a single energy barrier corresponding to the transition state. spcmc.ac.in In this state, the incoming nucleophile and the departing bromide leaving group are both partially bonded to the benzylic carbon atom in a trigonal bipyramidal arrangement. ucsd.edu The height of this energy barrier (the activation energy) determines the reaction rate. Theoretical studies on similar benzyl halides have shown how factors like the nature of the nucleophile, the leaving group, and the solvent affect this barrier. researchgate.netacs.org Polar aprotic solvents, for instance, are known to stabilize the transition state, thereby lowering the activation energy and accelerating the reaction, a finding that can be corroborated by computational models incorporating solvent effects.

Catalytic Mechanism Elucidation

This compound is a valuable substrate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. mdpi.com Computational studies, particularly using DFT, are instrumental in elucidating the complex mechanisms of these catalytic cycles. chemrxiv.orgrsc.org

A typical Suzuki-Miyaura catalytic cycle involving a palladium catalyst and a substrate like this compound would be modeled in several key steps:

Oxidative Addition: The initial step involves the reaction of the C-Br bond with a low-valent palladium(0) complex. DFT calculations can model the transition state for this step, where the palladium inserts itself into the C-Br bond to form a palladium(II) intermediate. chemrxiv.org

Transmetalation: The organopalladium(II) intermediate then reacts with a boronic acid derivative (in the presence of a base). Computational models help to understand the transfer of the organic group from boron to palladium, which is often the rate-determining step. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated to form the final product and regenerate the palladium(0) catalyst. The energy barrier for this step is also calculated to complete the profile of the catalytic cycle. nih.gov

By calculating the energy of all intermediates and transition states, computational chemists can construct a complete energy profile for the entire catalytic reaction, identify the rate-limiting step, and explain the observed product selectivity. rsc.org

Molecular Dynamics Simulations for Solvation and Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful tool to understand the intricate interactions between a solute and its solvent environment at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles of its solvation and conformational dynamics can be inferred from studies on related phenolic compounds and molecules with similar functional groups.

Solvent Effects on Reactivity and Spectroscopic Properties

The reactivity and spectroscopic characteristics of this compound are intrinsically linked to the surrounding solvent. The polarity, proticity, and specific interactions of the solvent can significantly influence the electronic structure and, consequently, the chemical behavior of the molecule.

The bromomethyl group in this compound is a key site for nucleophilic substitution reactions. The rate and mechanism of these reactions are highly dependent on the solvent. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), S\textsubscript{N}2 reactions are generally favored due to the stabilization of the transition state. Conversely, polar protic solvents can solvate the nucleophile, potentially reducing its reactivity.

Computational studies, often employing Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are instrumental in elucidating these solvent effects. jst-ud.vn For instance, studies on similar aromatic compounds demonstrate that the calculated electronic absorption spectra can shift based on the solvent's dielectric constant. researchgate.net The calculated HOMO-LUMO energy gap, an indicator of chemical reactivity, also shows solvent dependency. researchgate.net While a specific data table for this compound is not available, the expected trend based on studies of related molecules is presented below.

Table 1: Predicted Solvent Effects on Spectroscopic and Reactivity Descriptors of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ\textsubscript{max} (nm) Shift | Predicted HOMO-LUMO Gap (eV) | Expected Reactivity Trend |

| Gas Phase | 1 | --- | Highest | Lowest |

| n-Hexane | 1.88 | Minimal | High | Low |

| Chloroform | 4.81 | Slight Red Shift | Intermediate | Moderate |

| Ethanol (B145695) | 24.55 | Red Shift | Lower | Higher |

| Water | 80.1 | Significant Red Shift | Lowest | Highest |

This table is predictive and based on general principles and data from related compounds. The λ\textsubscript{max} shift is relative to the gas phase.

The phenolic hydroxyl group can form hydrogen bonds with solvent molecules, which can be observed through shifts in vibrational frequencies in infrared (IR) spectroscopy. nih.gov Studies on phenol in various solvents show that the O-H stretching frequency is sensitive to the hydrogen-bonding capability of the solvent. nih.gov In non-polar solvents, self-association of phenol molecules may occur, while in polar, hydrogen-bond accepting solvents, strong solute-solvent interactions dominate. nih.gov

Conformational Analysis of Flexible Side Chains